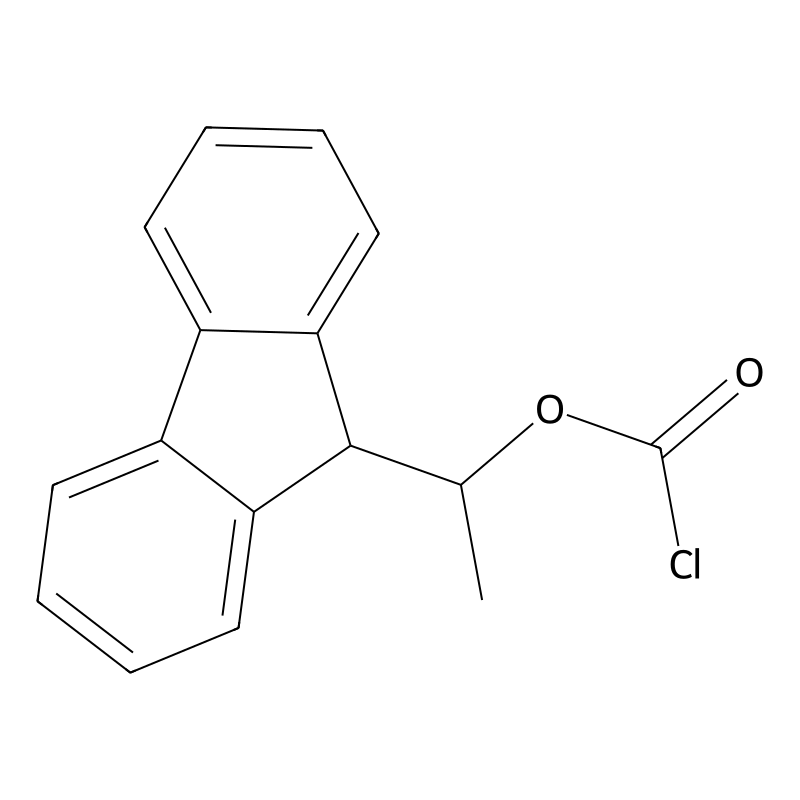

(+)-1-(9-Fluorenyl)ethyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chiral Derivatizing Reagent

(+)-1-(9-Fluorenyl)ethyl chloroformate, also known as (+)-FLEC, is a chiral derivatizing reagent. [What is a chiral derivatizing reagent?] It is used in analytical chemistry to convert certain types of molecules into derivatives that are easier to separate and analyze.

Specifically, (+)-FLEC is commonly used for the derivatization of α-amino acids. [Source: American Chemical Society. "(+)-1-(9-Fluorenyl)ethyl Chloroformate." CAS . Accessed 22 Feb 2024]

(+)-1-(9-Fluorenyl)ethyl chloroformate is a chiral derivatizing agent commonly utilized in analytical chemistry, particularly for the separation of enantiomers via reversed-phase high-performance liquid chromatography (HPLC). This compound is characterized by its highly fluorescent properties, making it advantageous for detecting and quantifying chiral compounds, especially amino acids and pharmaceuticals. Its chemical structure includes a 9-fluorenyl group, which contributes to its fluorescence and reactivity as a chloroformate derivative .

(+)-1-(9-Fluorenyl)ethyl chloroformate primarily participates in substitution reactions where the chloroformate group is replaced by various nucleophiles. It also engages in derivatization reactions with amino acids and amines, forming stable fluorescent derivatives. The typical reaction conditions involve mild temperatures, often utilizing a base such as pyridine to neutralize hydrochloric acid formed during the reaction.

Types of Reactions- Substitution Reactions: Replacement of the chloroformate group.

- Derivatization Reactions: Formation of fluorescent derivatives with amino acids.

Common Reagents and Conditions- Reagents: Primary and secondary amines, amino acids.

- Conditions: Mild temperatures, presence of bases like pyridine.

Major Products Formed

- Reagents: Primary and secondary amines, amino acids.

- Conditions: Mild temperatures, presence of bases like pyridine.

Major Products Formed

The main products from these reactions are fluorescent derivatives that can be detected using HPLC, facilitating the analysis of chiral compounds.

The biological activity of (+)-1-(9-Fluorenyl)ethyl chloroformate is primarily linked to its role in analyzing amino acid stereochemistry. By enabling the separation of chiral amino acids, this compound aids in understanding their metabolic pathways and biological functions. The interaction mechanism involves chiral derivatization, which enhances the detection capabilities for specific enantiomers in biological samples .

Mechanism of Action- Target: Chiral amino acids.

- Mode of Action: Chiral derivatization enhances detection.

- Biochemical Pathways: Involvement in amino acid metabolism.

The synthesis of (+)-1-(9-Fluorenyl)ethyl chloroformate typically involves reacting 9-fluorenylmethanol with phosgene or a phosgene equivalent. This reaction is conducted in the presence of a base like pyridine to facilitate the formation of the chloroformate group while ensuring safety due to the toxicity of phosgene. The product is then purified through methods such as distillation or recrystallization .

Synthetic Routes- Starting Material: 9-fluorenylmethanol.

- Reagents: Phosgene or phosgene equivalents.

- Base: Pyridine.

(+)-1-(9-Fluorenyl)ethyl chloroformate finds diverse applications across several fields:

- Analytical Chemistry: Used for chiral derivatization to separate enantiomers.

- Pharmaceutical Research: Assists in determining enantiomeric purity crucial for drug efficacy and safety.

- Quality Control: Employed in industrial processes to ensure consistency in chiral compounds .

Interaction studies involving (+)-1-(9-Fluorenyl)ethyl chloroformate focus on its ability to form stable derivatives with various nucleophiles. These interactions are critical for understanding its effectiveness as a chiral derivatizing agent, particularly in analyzing complex biological samples. The compound's reactivity with different amines and amino acids allows researchers to explore its utility in various analytical methods.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with (+)-1-(9-Fluorenyl)ethyl chloroformate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 9-Fluorenylmethanol | Alcohol | Precursor for synthesis; lacks chloroformate group. |

| 2,2,2-Trichloroethyl chloroformate | Chloroformate | More reactive but less selective than (+)-FLEC. |

| 1-(9-Fluorenyl)ethyl carbamate | Carbamate | Less fluorescent; used for different derivatization. |

| (−)-1-(9-Fluorenyl)ethyl chloroformate | Enantiomer | Similar reactivity but different optical activity. |

Compared to these compounds, (+)-1-(9-Fluorenyl)ethyl chloroformate stands out due to its high fluorescence and effectiveness as a chiral derivatizing agent, making it particularly valuable in analytical applications .

1.1. Origins and Synthesis

Developed in the 1980s by Einarsson et al. , (+)-FLEC was synthesized from 9-fluorenylmethanol and phosgene derivatives under controlled conditions. The reaction involves:

- Phosgene Activation: Phosgene reacts with 9-fluorenylmethanol to form the chloroformate intermediate.

- Chiral Resolution: Optical resolution or asymmetric synthesis yields the (+)-enantiomer, critical for chiral derivatization.

1.2. Early AdoptionInitial applications focused on amino acid analysis. A 1987 study demonstrated its utility in separating α-amino acid enantiomers via reversed-phase HPLC . Subsequent work extended its use to α-hydroxy acids (e.g., malic acid) and chiral amines .

Classical Synthetic Routes

Phosgene-Based Approaches

The most conventional method for synthesizing (+)-1-(9-Fluorenyl)ethyl chloroformate involves the direct reaction of optically pure 9-fluorenylmethanol with phosgene. This approach represents the established industrial standard and provides high yields with excellent enantiomeric purity [1].

The reaction proceeds through nucleophilic substitution mechanism where the hydroxyl group of 9-fluorenylmethanol attacks the electrophilic carbon of phosgene, forming the chloroformate ester. The reaction is typically conducted at low temperatures (0-5°C) in dry toluene or dichloromethane with triethylamine as a base to neutralize the generated hydrogen chloride [1].

Key advantages of phosgene-based methods include rapid reaction kinetics, high conversion rates (85-95%), and minimal side product formation. The method provides products with enantiomeric ratios exceeding 99.5:0.5, making it suitable for applications requiring high optical purity [2] [3].

However, the use of phosgene presents significant safety and environmental challenges. Phosgene is classified as a Schedule 3 chemical weapon and requires specialized handling equipment, stringent safety protocols, and extensive regulatory compliance [4] [5]. These factors have driven research toward alternative synthetic approaches that avoid phosgene usage.

9-Fluorenylmethanol Derivatization Methods

The synthesis initiates with metalation of fluorene using n-butyllithium to generate the corresponding fluorenyl anion. This highly nucleophilic species then undergoes addition to acetaldehyde, producing racemic 1-(9-fluorenyl)ethanol. The reaction typically requires dry ethereal solvents under inert atmosphere conditions at elevated temperatures (40-90°C) [6].

Optical resolution of the racemic alcohol represents a critical step in the synthesis. The most effective method employs (-)-camphanic acid chloride as a chiral auxiliary, forming diastereomeric esters that can be separated by fractional crystallization. The less soluble diastereomer is typically obtained in high optical purity (>99% enantiomeric excess) through repeated recrystallization from methanol [1].

Hydrolysis of the purified diastereomeric ester with aqueous sodium hydroxide regenerates the optically active alcohol, which is then converted to the chloroformate using standard procedures. While this approach avoids direct phosgene handling, the overall yield is significantly lower (36.7%) due to the optical resolution step [6].

Advanced Synthesis Strategies

Asymmetric Synthesis Routes

Modern synthetic approaches emphasize direct asymmetric synthesis to access optically pure fluorenylethyl chloroformate without requiring resolution steps. The most promising methodology employs asymmetric transfer hydrogenation of the corresponding ketone precursor [7].

Asymmetric transfer hydrogenation utilizes chiral ruthenium catalysts to achieve enantioselective reduction of 1-(9-fluorenyl)ethanone. The reaction proceeds under mild conditions using isopropanol as both solvent and hydrogen donor, with formic acid-triethylamine as the hydrogen source. Optimal reaction conditions include temperatures of 40-60°C and reaction times of 12-24 hours [7].

The key advantage of this approach is the direct formation of enantioenriched alcohol products without requiring resolution steps. Enantiomeric excesses exceeding 95% are routinely achieved using optimized catalyst systems based on RuCl(p-cymene)[(S,S)-TsDPEN] complexes [7].

Alternative asymmetric approaches include enzymatic resolution using lipases or esterases, though these methods typically provide lower throughput and require specialized enzyme handling protocols. Chiral auxiliary-mediated alkylation reactions have also been explored but generally provide inferior stereoselectivity compared to transfer hydrogenation methods [8].

Enantioselective Catalysis Applications

Enantioselective catalysis extends beyond asymmetric reduction to encompass novel approaches for direct chloroformate formation. Recent developments focus on chiral organocatalysts that can mediate enantioselective chlorination reactions [9] [10].

Chiral squaramide catalysts have shown particular promise for enantioselective α-chlorination of ketones using N-chlorosuccinimide as the chlorine source. These catalysts operate through hydrogen bonding interactions that organize the transition state geometry, leading to high enantioselectivity [9].

The mechanism involves dual activation where the squaramide catalyst simultaneously binds both the enolate nucleophile and the chlorinating agent through hydrogen bonding interactions. This creates a well-defined chiral environment that discriminates between enantiotopic faces of the substrate [9].

Applications of enantioselective catalysis in chloroformate synthesis remain relatively underdeveloped compared to other synthetic transformations. However, the principles established for related reactions suggest significant potential for future development of catalytic asymmetric methods [11].

Industrial-Scale Production Methodologies

Industrial production of (+)-1-(9-fluorenyl)ethyl chloroformate requires careful consideration of safety, economic, and regulatory factors. Current manufacturing processes predominantly rely on phosgene-based chemistry but incorporate specialized engineering controls to manage associated risks [12] [13].

Industrial facilities typically employ closed-loop systems that minimize phosgene exposure through automated handling and continuous monitoring. Reaction vessels are constructed from corrosion-resistant materials and equipped with emergency quench systems. Temperature control is maintained through integrated cooling systems that can rapidly terminate reactions if necessary [13].

Scale-up considerations include heat removal capacity, as the reaction between alcohols and phosgene is highly exothermic. Industrial reactors incorporate enhanced heat transfer surfaces and may use semi-batch addition of reactants to control temperature rise. Typical production campaigns operate at scales of 100-1000 kg batches [14].

Quality control in industrial production focuses on enantiomeric purity and chemical purity. High-performance liquid chromatography using chiral stationary phases provides routine analysis of enantiomeric ratios. Chemical purity is assessed through gas chromatography and nuclear magnetic resonance spectroscopy [14].

Waste management represents a significant aspect of industrial production. Hydrogen chloride generated during the reaction is typically neutralized with aqueous sodium hydroxide, producing sodium chloride waste streams. Organic waste streams containing residual starting materials require incineration or specialized disposal [13].

Green Chemistry Approaches to (+)-1-(9-Fluorenyl)ethyl chloroformate Synthesis

Green chemistry principles have driven development of more sustainable synthetic approaches that minimize environmental impact while maintaining synthetic efficiency. Several innovative methodologies have emerged that address key sustainability concerns [15] [16] [17].

Photo-on-demand synthesis represents a breakthrough approach that generates phosgene in situ from chloroform using UV irradiation. This method eliminates the need for phosgene storage and handling while providing excellent yields (>96%) and rapid reaction times (<1 minute) [18] [19]. The process uses chloroform and oxygen as readily available precursors, with UV light providing the energy for oxidative conversion to phosgene [18].

The photo-on-demand method operates through a radical chain mechanism initiated by UV photolysis of chloroform. The generated phosgene immediately reacts with alcohol substrates present in the reaction mixture, preventing accumulation of toxic intermediates. This approach has been successfully scaled to gram quantities with continuous flow processing [20] [21].

Agro-waste derived solvents offer another sustainable alternative that replaces traditional organic solvents with renewable materials. Research has demonstrated successful peptide synthesis using solvents derived from lemon fruit shell ash, achieving 75% solvent reduction compared to conventional methods [15] [22]. These bio-based solvents provide comparable reaction efficiency while significantly reducing environmental impact [15].

Carbon dioxide has emerged as a promising alternative to phosgene for chloroformate synthesis. Three-component coupling reactions involving CO2, alcohols, and alkyl halides can produce chloroformate esters without requiring phosgene. This approach offers improved atom economy (90%) and reduced toxicity compared to traditional methods [23].

Continuous flow processing provides additional green chemistry benefits through enhanced process control and reduced waste generation. Flow reactors enable precise temperature control and efficient mixing, leading to improved selectivity and reduced side product formation. Solvent consumption can be reduced by 60% compared to batch processes [16].

In situ Fmoc removal strategies have been developed to minimize solvent consumption in solid-phase peptide synthesis applications. These methods combine deprotection and coupling steps into a single operation, reducing washing requirements and achieving 75% solvent reduction [16]. The approach demonstrates how green chemistry principles can be applied to downstream applications of chloroformate reagents.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive